molecular formula C7H7N5 B1294993 5-(3-Aminophenyl)tetrazole CAS No. 73732-51-1

5-(3-Aminophenyl)tetrazole

Cat. No.: B1294993
CAS No.: 73732-51-1
M. Wt: 161.16 g/mol
InChI Key: FLGISLVJQPPAMV-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)tetrazole is an organic compound with the molecular formula C7H7N5. It is a derivative of tetrazole, characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a tetrazole ring. This compound is known for its applications in various fields, including corrosion inhibition, pharmaceuticals, and materials science .

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers , and its specific biological targets are still under investigation.

Mode of Action

As a tetrazole derivative, it may interact with its targets through the tetrazole ring, which can act as a bioisostere for the carboxylate group . .

Biochemical Pathways

Tetrazole derivatives have been found to exhibit various biological activities , suggesting that they may interact with multiple pathways

Pharmacokinetics

The compound is soluble in water , which may influence its absorption and distribution in the body.

Result of Action

As a unique chemical provided to early discovery researchers , its specific effects at the molecular and cellular levels are still under investigation.

Biochemical Analysis

Biochemical Properties

5-(3-Aminophenyl)tetrazole plays a significant role in biochemical reactions, particularly in the inhibition of metal corrosion and as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable complexes with metal ions, which can inhibit the corrosion of metals such as magnesium and copper . Additionally, this compound can interact with enzymes involved in oxidative stress responses, potentially modulating their activity and protecting cells from oxidative damage.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving copper electrorefining, this compound was found to form an adsorption layer on the anode surface, which reacted with silver ions to form a precipitate, thereby preventing silver ions from entering the electrolyte . This interaction not only affects the electrochemical properties of the cells but also influences the overall cellular metabolism by altering the availability of metal ions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has a strong negative inductive effect and a weak positive mesomeric effect, which allows it to form stable complexes with metal ions . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. For instance, its interaction with metal ions can inhibit the activity of enzymes involved in metal ion transport and homeostasis, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, but its effects can change over time. For example, in studies involving magnesium corrosion, the presence of this compound significantly reduced corrosion rates over a period of 60 minutes . This indicates that the compound can provide sustained protection against corrosion, but its effectiveness may diminish over longer periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at low concentrations, the compound can provide beneficial effects, such as reducing oxidative stress and protecting against metal ion toxicity. At higher doses, it may exhibit toxic or adverse effects. For instance, in studies involving diabetic animal models, certain tetrazole derivatives were found to have potent glucose-lowering activity, but their efficacy and safety depended on the dosage administered .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress responses. It interacts with enzymes and cofactors involved in these pathways, potentially modulating their activity and affecting metabolic flux. For example, its interaction with metal ions can influence the activity of enzymes involved in metal ion transport and storage, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and once inside the cell, it can bind to various proteins, affecting its localization and accumulation. For instance, its interaction with metal ions can lead to its accumulation in specific cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. For example, its interaction with metal ions can lead to its localization in organelles involved in metal ion storage and detoxification, such as the lysosomes and mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)tetrazole typically involves the cyclization of azide and nitrile compounds. One common method is the reaction of 3-aminobenzonitrile with sodium azide in the presence of a catalyst such as zinc bromide. This reaction proceeds under mild conditions and yields the desired tetrazole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Aminophenyl)tetrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Tetrazol-5-yl)aniline
  • 5-(4-Aminophenyl)tetrazole
  • 5-(3-Nitrophenyl)tetrazole

Uniqueness

5-(3-Aminophenyl)tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and a tetrazole ring makes it particularly effective as a corrosion inhibitor and a versatile building block in organic synthesis .

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGISLVJQPPAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224057
Record name Aniline, 3-(1H-tetrazol-5-yl)-
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73732-51-1
Record name 5-(3-Aminophenyl)tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73732-51-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 3-(1H-tetrazol-5-yl)-
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Record name 73732-51-1
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Record name Aniline, 3-(1H-tetrazol-5-yl)-
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Record name 3-(1H-tetrazol-5-yl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-(3-Aminophenyl)tetrazole interact with metals to inhibit corrosion?

A1: APT acts as a mixed-type inhibitor, meaning it affects both the anodic (metal oxidation) and cathodic (reduction) reactions involved in corrosion. [] While the exact mechanism is not fully elucidated in the provided abstracts, evidence suggests APT forms a protective film on the metal surface. [] This is supported by increased resistance values (Rct and Rfilm) observed in electrochemical impedance spectroscopy. []

Q2: What evidence suggests the formation of a protective film by APT?

A2: Studies using X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) on copper-nickel alloys show the absence of typical corrosion products (like CuO, Cu2S) when APT is present. [] This implies APT prevents the corrosive agents from reacting with the metal surface.

Q3: Under what conditions has APT shown efficacy as a corrosion inhibitor?

A3: Research demonstrates APT's effectiveness in:

  • Marine environments: Both natural seawater and artificially prepared solutions. [, , , ]
  • Sulfide-contaminated seawater: Offering protection even in aggressive environments. []
  • Acidic chloride pickling solutions: Relevant to industrial metal processing. []

Q4: Are there any studies on APT's performance under hydrodynamic conditions?

A4: Yes, research using a rotating disc electrode system showed APT's effectiveness increases at higher rotation speeds in both clean and sulfide-contaminated seawater. [] This indicates its ability to perform under flow conditions, relevant to real-world applications.

Q5: Besides copper-nickel alloys, has APT been tested on other metals?

A5: Yes, studies explored its application for:

  • Magnesium/Manganese alloys: Showing promising inhibition in chloride solutions and Arabian Gulf water. [, ]
  • Unalloyed iron: Demonstrating protection in aerated sodium chloride solutions. []

Q6: What is the structural formula and molecular weight of this compound?

A6: While the provided abstracts don't explicitly state the molecular weight, the structure can be deduced from the name and is confirmed in some studies. [, ]

    Q7: Are there any studies on the crystal structure of this compound or its metal complexes?

    A7: Yes, research reports the synthesis and characterization of silver(I) complexes with APT. [] Two polymorphs (α and β) were identified, each with a distinct 3D structure confirmed by single-crystal X-ray diffraction. [] Another study describes a cadmium(II) complex with APT and another ligand, revealing a one-dimensional chain structure stabilized by hydrogen bonding. []

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